
((1S,7R,7AR)-7-((4-nitrobenzoyl)oxy)hexahydro-1H-pyrrolizin-1-yl)methyl 4-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound ((1S,7R,7AR)-7-((4-nitrobenzoyl)oxy)hexahydro-1H-pyrrolizin-1-yl)methyl 4-nitrobenzoate is a complex organic molecule characterized by its pyrrolizine core structure and nitrobenzoyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((1S,7R,7AR)-7-((4-nitrobenzoyl)oxy)hexahydro-1H-pyrrolizin-1-yl)methyl 4-nitrobenzoate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Pyrrolizine Core: This can be achieved through a diastereomerically selective cyclization reaction, which does not require a separate epimerization step.
Introduction of Nitrobenzoyl Groups: The nitrobenzoyl groups are introduced via esterification reactions using 4-nitrobenzoic acid and appropriate coupling reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
((1S,7R,7AR)-7-((4-nitrobenzoyl)oxy)hexahydro-1H-pyrrolizin-1-yl)methyl 4-nitrobenzoate: can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The ester linkages can be hydrolyzed or substituted under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) for hydrolysis.
Major Products
Oxidation: Formation of nitrobenzoic acid derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of carboxylic acids and alcohols.
Scientific Research Applications
((1S,7R,7AR)-7-((4-nitrobenzoyl)oxy)hexahydro-1H-pyrrolizin-1-yl)methyl 4-nitrobenzoate: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific functional properties.
Mechanism of Action
The mechanism by which ((1S,7R,7AR)-7-((4-nitrobenzoyl)oxy)hexahydro-1H-pyrrolizin-1-yl)methyl 4-nitrobenzoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitrobenzoyl groups can participate in redox reactions, influencing cellular oxidative stress pathways and modulating enzyme activity .
Comparison with Similar Compounds
Similar Compounds
Allylamine: An organic compound with a similar amine functional group.
3-Mercaptopropanyl-N-hydroxysuccinimide ester: A compound with similar ester linkages and functional groups.
Uniqueness
((1S,7R,7AR)-7-((4-nitrobenzoyl)oxy)hexahydro-1H-pyrrolizin-1-yl)methyl 4-nitrobenzoate: is unique due to its specific combination of a pyrrolizine core and nitrobenzoyl groups, which confer distinct chemical reactivity and potential biological activity compared to other similar compounds.
Properties
Molecular Formula |
C22H21N3O8 |
|---|---|
Molecular Weight |
455.4 g/mol |
IUPAC Name |
[(1S,7R,8R)-7-(4-nitrobenzoyl)oxy-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl 4-nitrobenzoate |
InChI |
InChI=1S/C22H21N3O8/c26-21(14-1-5-17(6-2-14)24(28)29)32-13-16-9-11-23-12-10-19(20(16)23)33-22(27)15-3-7-18(8-4-15)25(30)31/h1-8,16,19-20H,9-13H2/t16-,19-,20-/m1/s1 |
InChI Key |
YIFUBWFNLLICJY-NSISKUIASA-N |
Isomeric SMILES |
C1CN2CC[C@H]([C@H]2[C@H]1COC(=O)C3=CC=C(C=C3)[N+](=O)[O-])OC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Canonical SMILES |
C1CN2CCC(C2C1COC(=O)C3=CC=C(C=C3)[N+](=O)[O-])OC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-((6-((5-Methyl-2-oxodihydrofuran-3(2H)-ylidene)methyl)benzo[d][1,3]dioxol-5-yl)amino)acetonitrile](/img/structure/B15212052.png)
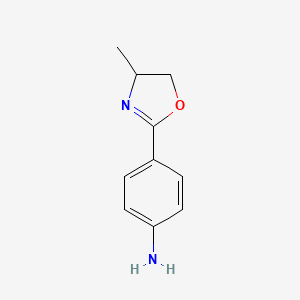
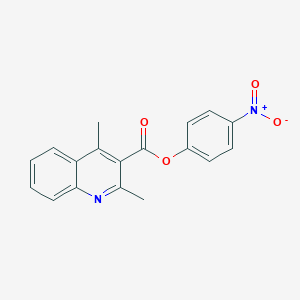
![5-Ethyl-[1,3]dithiolo[4,5-b]pyrazin-2-one](/img/structure/B15212064.png)
![6-Octylfuro[2,3-d]pyrimidin-2(1H)-one](/img/structure/B15212069.png)
![(3S)-N,N-Bis{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-3-amine](/img/structure/B15212083.png)
![Isoxazole, 3-(4-methylphenyl)-5-[(phenylseleno)methyl]-](/img/structure/B15212089.png)


![3-((5-Nitrofuran-2-yl)methylene)imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B15212106.png)
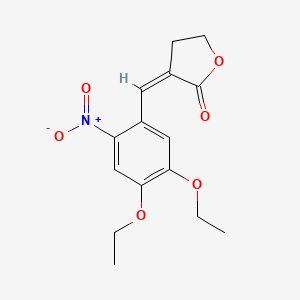
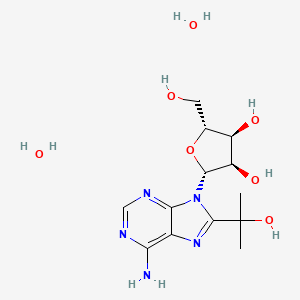
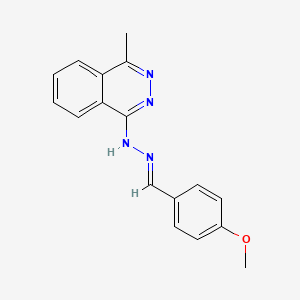
![1-(6-Methyl-5-phenyl-6H-thieno[2,3-b]pyrrol-2-yl)ethan-1-one](/img/structure/B15212118.png)
